Afizagabar
Overview
Description
Afizagabar, also known as S44819, is a first-in-class, competitive, and selective antagonist at the GABA-binding site of the α5-GABAAR . It has an IC50 of 585 nM for α5β2γ2 and a Ki of 66 nM for α5β3γ2 . Afizagabar enhances hippocampal synaptic plasticity and exhibits pro-cognitive efficacy .
Synthesis Analysis
The synthesis of Afizagabar involves a series of novel tricyclic oxazolo-2,3-benzodiazepine derivatives . The key intermediate of Afizagabar involves transformations such as Dakin-West type reactions, cyclization, and ketone reduction steps . To mitigate some hazards associated with this sequence, a flow chemistry method was developed .Molecular Structure Analysis
Afizagabar has a molecular formula of C19H12FN3O2S . Its exact mass is 365.06 and its molecular weight is 365.380 . The elemental analysis shows that it contains C (62.46%), H (3.31%), F (5.20%), N (11.50%), O (8.76%), and S (8.77%) .Chemical Reactions Analysis
Afizagabar acts as a GABAA receptor antagonist . It was initially developed by the University of Bern .Physical And Chemical Properties Analysis
Afizagabar is a small molecule drug . It is administered orally . The drug candidate acts by targeting the alpha-5 GABA-A receptor .Scientific Research Applications
Drug Discovery : Drews (2000) in "Drug discovery: a historical perspective" discusses the impact of molecular biology and genomic sciences on drug discovery. This paper might provide insights into the methods used in discovering and developing new drugs like Afizagabar (Drews, 2000).
PLGA-based Nanotechnology in Medicine : Lü et al. (2009) discuss the use of poly(lactic-co-glycolic acid) (PLGA) nanotechnology in drug delivery, diagnostics, and other applications in medicine. This could be relevant if Afizagabar employs similar delivery mechanisms or is used in similar applications (Lü et al., 2009).
Population Reference Sample in Drug Research : Nelson et al. (2008) describe the Population Reference Sample (POPRES) project, which could be relevant for understanding genetic factors that influence drug response, potentially applicable to Afizagabar (Nelson et al., 2008).
Pharmacokinetics and Metabolism in Drug Development : Lin and Lu (1997) focus on the role of pharmacokinetics and metabolism in drug discovery and development, which could provide background information on how compounds like Afizagabar are developed (Lin & Lu, 1997).
Unexplored Therapeutic Opportunities : Oprea et al. (2018) discuss the unexplored opportunities in the human genome for drug discovery, which might be relevant for understanding how new compounds like Afizagabar are identified (Oprea et al., 2018).
PET in Drug Research and Development : Fowler et al. (1999) describe the use of Positron Emission Tomography (PET) in examining drug properties, which could be a method used in researching Afizagabar (Fowler et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-fluoro-1-benzothiophen-2-yl)-8-methyl-1,9-dihydro-[1,3]oxazolo[4,5-h][2,3]benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O2S/c1-9-5-10-6-14-15(25-19(24)21-14)7-11(10)18(23-22-9)17-8-12-13(20)3-2-4-16(12)26-17/h2-4,6-8H,5H2,1H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUWGRVHGICCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)NC(=O)O3)C4=CC5=C(C=CC=C5S4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Afizagabar | |
CAS RN |
1398496-82-6 | |
Record name | Afizagabar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398496826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AFIZAGABAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD6M94A8IH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.